1-(4-(Trifluoromethoxy)phenyl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

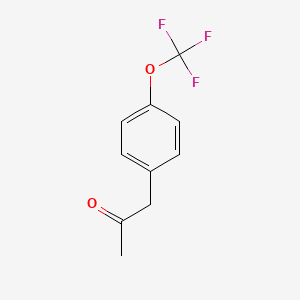

1-(4-(Trifluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety

Mechanism of Action

Target of Action

Compounds with similar structures often interact with enzymes or receptors in the body, altering their function and leading to various physiological effects .

Mode of Action

It’s known that the trifluoromethoxy group attached to the phenyl ring could potentially participate in hydrogen bonding interactions with its targets, influencing their activity .

Biochemical Pathways

It’s plausible that the compound could influence pathways involving the targets it interacts with, leading to downstream effects on cellular processes .

Pharmacokinetics

It’s suggested that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier . These properties could influence the bioavailability of the compound, affecting its efficacy and potential applications.

Result of Action

The compound’s interactions with its targets could lead to changes in cellular processes, potentially influencing physiological responses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-(Trifluoromethoxy)phenyl)propan-2-one. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with targets . Additionally, the compound’s efficacy could be influenced by individual factors such as age, sex, health status, and genetic makeup.

Preparation Methods

The synthesis of 1-(4-(Trifluoromethoxy)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with a suitable ketone precursor under acidic or basic conditions. The reaction typically proceeds via a nucleophilic addition mechanism, followed by dehydration to form the desired product. Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and controlled temperatures, to enhance yield and purity .

Chemical Reactions Analysis

1-(4-(Trifluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions. Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures.

Scientific Research Applications

1-(4-(Trifluoromethoxy)phenyl)propan-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s unique chemical properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.

Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use in drug development for various diseases.

Comparison with Similar Compounds

1-(4-(Trifluoromethoxy)phenyl)propan-2-one can be compared with other similar compounds, such as:

1-(4-(Trifluoromethyl)phenyl)propan-2-one: This compound differs by having a trifluoromethyl group instead of a trifluoromethoxy group, which can influence its reactivity and applications.

1-(2-(Trifluoromethoxy)phenyl)propan-2-one: The position of the trifluoromethoxy group on the phenyl ring affects the compound’s chemical properties and potential uses. The uniqueness of this compound lies in its specific functional group arrangement, which imparts distinct reactivity and stability characteristics.

Biological Activity

1-(4-(Trifluoromethoxy)phenyl)propan-2-one, also known as a trifluoromethoxy-substituted phenyl ketone, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a trifluoromethoxy group (–OCF₃) attached to a phenyl ring, which significantly influences its electronic properties and reactivity. The presence of this group is known to enhance the bioavailability and metabolic stability of pharmaceutical compounds, making it an attractive candidate for drug development.

1. Anticancer Potential

Research indicates that compounds with trifluoromethoxy groups can exhibit notable anticancer activity. A study highlighted that analogs of this compound showed significant potency in reducing cell viability in various cancer cell lines. For instance, in a comparative study, a related compound demonstrated an IC₅₀ value of approximately 91.41 μM against the MDA-MB-231 breast cancer cell line .

Table 1: Biological Activity Against Cancer Cell Lines

| Compound Name | Cell Line | IC₅₀ (μM) |

|---|---|---|

| This compound | MDA-MB-231 | 91.41 |

| Analog 1 | MDA-MB-468 | <100 |

| Analog 2 | MCF-7 | <100 |

These findings suggest that modifications to the structure can enhance biological activity, indicating a structure-activity relationship (SAR) that merits further exploration.

2. Pharmacokinetics and Metabolism

Pharmacokinetic studies have shown that the trifluoromethoxy group can improve the half-life of compounds in mouse liver microsomes significantly. For example, one study reported an increase in half-life from 2.5 minutes to over 37 minutes when comparing related analogs . This enhanced stability is crucial for developing effective therapeutic agents.

Mechanistic Studies

The mechanism of action for compounds like this compound often involves interaction with key cellular targets. In vitro assays have demonstrated that these compounds may inhibit specific pathways involved in tumor growth and proliferation, such as those mediated by CDC20 proteins . The inhibition of CDC20 has been linked to reduced levels of cyclin B1 and securin, leading to apoptosis in cancer cells.

Case Study: Gaucher Disease Model

In vivo studies using a Gaucher disease model indicated that related compounds exhibited significant reductions in glucosylceramide levels within the brain, achieving up to 41% reduction at higher doses . This demonstrates not only anticancer potential but also applicability in metabolic disorders.

Conclusion and Future Directions

The biological activities of this compound highlight its potential as a versatile compound in drug development. Its unique trifluoromethoxy group enhances metabolic stability and bioactivity, making it a promising candidate for further research. Future studies should focus on elucidating detailed mechanisms of action, optimizing structural modifications for improved efficacy, and exploring broader therapeutic applications beyond cancer treatment.

This compound's promising profile suggests it could play a significant role in developing new therapeutic agents targeting various diseases.

Properties

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]propan-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-7(14)6-8-2-4-9(5-3-8)15-10(11,12)13/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSGIYHTBZBJHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC=C(C=C1)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.